N-[N-(Chloroacetyl)glycyl]-DL-valine
Description
Structure
3D Structure
Properties
CAS No. |
94088-95-6 |
|---|---|
Molecular Formula |
C9H15ClN2O4 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15ClN2O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
BKNMSZCXSKJYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N N Chloroacetyl Glycyl Dl Valine
Strategic Approaches to Peptide Synthesis Incorporating N-Chloroacetyl Moieties
The introduction of an N-chloroacetyl group onto a peptide presents unique challenges and opportunities. This reactive handle allows for subsequent site-specific modifications, but its synthesis requires careful planning to ensure compatibility with standard peptide synthesis protocols.
Solution-Phase Synthesis of Chloroacetyl-Glycine Intermediates
The foundational step in synthesizing the title compound often involves the preparation of N-chloroacetyl-glycine in solution. A common and effective method for this acylation is the Schotten-Baumann reaction. This reaction is typically performed in a biphasic system or an alkaline aqueous solution, where chloroacetyl chloride is added to glycine (B1666218). The reaction proceeds at a controlled temperature, often at or below room temperature, to minimize hydrolysis of the acid chloride and other side reactions.
A typical procedure involves dissolving glycine in an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the amino group, thereby increasing its nucleophilicity. Chloroacetyl chloride is then added portion-wise with vigorous stirring. The pH of the reaction is carefully maintained in the alkaline range to facilitate the reaction and neutralize the hydrochloric acid byproduct. The N-chloroacetyl-glycine product can then be isolated by acidification of the reaction mixture, leading to its precipitation, followed by filtration and recrystallization. A similar strategy has been reported for the synthesis of N-chloroacetylglutamine, where chloroacetyl chloride is reacted with an alkaline aqueous solution of glutamine. bachem.com
The efficiency of the Schotten-Baumann reaction for producing N-chloroacetylated amino acids is generally high, though it can be influenced by factors such as temperature, pH, and the rate of addition of the acylating agent.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for N-Chloroacetylated Peptides
Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and automated approach for building peptide chains. nih.govnih.gov Incorporating an N-chloroacetyl group via SPPS can be achieved by treating the N-terminal amino group of the resin-bound peptide with chloroacetic anhydride (B1165640) or chloroacetyl chloride. A method for incorporating N-chloroacetyl moieties at the amino termini of synthetic peptides using a standard automated peptide synthesizer has been successfully developed. researchgate.net
Challenges in the SPPS of peptides containing N-chloroacetyl groups can arise, particularly with "difficult sequences" that are prone to aggregation on the solid support. nih.gov This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions. nih.gov Strategies to mitigate this include the use of specialized resins, such as those with low loading capacities or hydrophilic linkers, and the addition of chaotropic agents or organic solvents like N-methyl-2-pyrrolidone (NMP) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to improve solvation. nih.govuni-kiel.de
The choice of protecting groups is critical in SPPS. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is compatible with N-chloroacetylation. creative-peptides.com The N-chloroacetyl group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc deprotection. uni-kiel.de This orthogonality allows for the selective removal of the Fmoc group without affecting the N-chloroacetyl moiety.
N-chloroacetylated peptides synthesized on a solid support can be cleaved from the resin and deprotected using standard acidolytic cocktails, such as trifluoroacetic acid (TFA) with scavengers, to yield the final product. creative-peptides.com
Coupling Methodologies for Glycyl-Valine Peptide Bond Formation
The formation of the peptide bond between chloroacetyl-glycine and DL-valine is a critical step that requires efficient activation of the glycine's carboxyl group while minimizing racemization, particularly if a specific stereoisomer of valine is used. creative-peptides.com A variety of coupling reagents are available for this purpose, each with its own advantages and disadvantages. americanpeptidesociety.org
Carbodiimide-based reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used activators. nih.goviris-biotech.de They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. iris-biotech.de To suppress racemization and improve coupling efficiency, these reagents are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its 7-aza derivative (HOAt). nih.goviris-biotech.de
Onium salt-based reagents , including phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high coupling efficiency and rapid reaction rates. nih.govnih.gov These reagents are particularly useful for coupling sterically hindered amino acids. creative-peptides.com They require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed. nih.gov
The choice of coupling reagent and conditions can significantly impact the yield and purity of the final N-[N-(Chloroacetyl)glycyl]-DL-valine. For instance, HATU has been shown to be highly effective, even in challenging coupling scenarios. nih.gov
| Coupling Reagent Class | Examples | Additives/Base | Key Characteristics |
| Carbodiimides | DCC, DIC | HOBt, HOAt | Cost-effective, widely used; additives suppress racemization. nih.goviris-biotech.de |
| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM | High coupling efficiency, good for sterically hindered couplings. nih.govcreative-peptides.com |
| Uronium/Aminium Salts | HBTU, HATU, COMU | DIPEA, NMM | Very rapid and efficient, low racemization, COMU offers enhanced safety. nih.govnih.gov |
Stereoselective Synthesis and Resolution of DL-Valine Containing Derivatives
The presence of a chiral center in valine necessitates stereocontrol during the synthesis of this compound if a specific stereoisomer is desired. This can be achieved either by starting with an enantiomerically pure valine or by resolving the DL-valine mixture at a suitable stage.
Enzymatic Resolution Techniques for DL-Valine Components in Peptide Synthesis
Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers of amino acids. D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. mdpi.comnih.gov
In the context of DL-valine, DAAO from various sources, such as porcine kidney or Pseudomonas aeruginosa, can be used to selectively degrade the D-valine enantiomer, leaving the L-valine untouched. nih.govmdpi.com The products of D-valine oxidation are 2-oxoisovalerate, ammonia, and hydrogen peroxide. mdpi.commdpi.com
The kinetic parameters of DAAO can vary depending on the source of the enzyme and the reaction conditions. For example, human D-amino acid oxidase (hDAAO) exhibits a specific affinity and catalytic efficiency for different D-amino acids. While it shows activity on D-valine, it is generally more efficient with smaller, uncharged D-amino acids. mdpi.com The pH optimum for D-amino acid oxidation by enzymes from Pseudomonas aeruginosa is approximately 9.0. mdpi.com
Another powerful enzymatic approach is the "hydantoinase process." This involves the use of a hydantoinase enzyme that can stereoselectively hydrolyze one enantiomer of a 5-substituted hydantoin. For the production of D-valine, D,L-5-isopropylhydantoin can be used as the substrate, and a D-hydantoinase will selectively produce N-carbamoyl-D-valine, which is then converted to D-valine. This process has been successfully used to produce D-valine with high conversion rates. researchgate.net
| Enzyme | Substrate | Product of Resolution | Key Findings |
| D-Amino Acid Oxidase (DAAO) | D-Valine | 2-Oxoisovalerate, L-Valine remains | Catalyzes stereospecific oxidative deamination of D-valine. mdpi.commdpi.com |
| Hydantoinase | D,L-5-isopropylhydantoin | D-Valine | Achieves high conversion rates (e.g., 88%) for D-valine production. researchgate.net |
Diastereoselective Approaches in Chloroacetylated Dipeptide Synthesis
When synthesizing a dipeptide from two different chiral amino acids, four possible stereoisomers can be formed. Diastereoselective synthesis aims to control the formation of these stereoisomers. One approach involves the use of a chiral auxiliary, which is a stereochemically pure molecule that is temporarily incorporated into the reacting system to guide the stereochemical outcome of a subsequent reaction.
A relevant example is the diastereoselective synthesis of N-chloroacetyl aroylalanines. In this methodology, a three-step sequence involving a highly diastereoselective tandem aza-Michael addition, crystallization-induced diastereomer transformation, and subsequent N-chloroacetylation leads to the formation of the desired diastereomer with high purity. researchgate.net This approach demonstrates that the chloroacetyl group can be introduced after establishing the desired stereochemistry.
Another strategy is the diastereoselective addition of a metal enolate of an N-acyl chiral auxiliary to an imine or oxime derivative. For instance, the addition of a chlorotitanium enolate of an N-acyl thiazolidinethione to an O-methyl oxime has been shown to produce α,β-disubstituted β-amino carbonyl compounds with high stereoselectivity. While not directly involving a chloroacetyl group, this principle can be adapted to the synthesis of chloroacetylated dipeptides by using a chloroacetylated chiral auxiliary or by chloroacetylating the product after the diastereoselective step.
These diastereoselective methods provide a powerful means to control the stereochemistry of complex peptide derivatives, which is often crucial for their biological activity.
Novel Synthetic Routes and Process Optimization for this compound
The synthesis of this compound involves the formation of a dipeptide backbone, glycyl-DL-valine, followed by the N-acylation with a chloroacetyl group. Advances in this area focus on increasing efficiency, yield, and sustainability.
Novel Synthetic Routes Traditional chemical synthesis of dipeptides requires a multi-step process that includes the protection of functional groups, activation of the carboxyl group, peptide bond formation, and subsequent deprotection. researchgate.net The final step in synthesizing the target molecule would be the acylation of the dipeptide's N-terminus. This is typically achieved through the reaction of glycyl-DL-valine with chloroacetyl chloride. sigmaaldrich.comwikipedia.org Chloroacetyl chloride is a bifunctional compound that readily acylates amino groups. sigmaaldrich.comwikipedia.org
However, newer methodologies are being explored to overcome the limitations of classical chemical synthesis, such as waste generation and the need for harsh reagents. researchgate.net Biocatalysis, for instance, has emerged as a sustainable alternative for creating peptide bonds without the need for protecting groups. researchgate.net Enzymes like L-amino acid ligases or engineered peptidases can be used to form the glycyl-valine backbone. researchgate.net Furthermore, enzymatic strategies are being developed for the N-acylation step itself. Hydrolases, such as lipases or aminoacylases, can catalyze the formation of N-acyl amino acids (NAAAs), representing a greener route for producing the chloroacetylated final product. nih.gov
Another innovative approach involves the use of novel catalytic systems. For example, a thioaza functionalized magnetic nanocatalyst has been demonstrated to facilitate dipeptide synthesis in a single-stage process, offering the significant advantage of easy catalyst recovery and reuse. nih.gov
Process Optimization Optimizing the synthesis of this compound is critical for its practical application. Key areas of optimization include the choice of coupling agents and the strategic use of protecting groups in chemical synthesis to minimize side reactions. wikipedia.orgmasterorganicchemistry.com The Bergmann azlactone peptide synthesis is a classic method for preparing dipeptides that can be optimized for specific substrates. wikipedia.org
In catalytic approaches, process optimization focuses on the catalyst system. For the synthesis of related N-acyl amino acid salts, a process using an alkoxide catalyst at elevated pressure has been shown to significantly improve reaction conversion and yield. google.com Similarly, palladium-catalyzed amidocarbonylation represents an advanced and efficient method for producing N-acyl amino acids from various starting materials. researchgate.net The optimization of reaction parameters such as temperature, solvent, and pH is crucial. The reaction of amines with chloroacetyl chloride, for instance, is often performed at low temperatures to control the reaction's progress and enhance selectivity. erciyes.edu.tr
Interactive Data Table: Comparison of Synthetic Methodologies for N-Acyl Dipeptides
| Methodology | Key Reagents / Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chemical Synthesis | Protecting groups (e.g., Boc, Fmoc), Coupling agents (e.g., DCC), Chloroacetyl chloride wikipedia.orgmasterorganicchemistry.com | High yield for a wide range of designed peptides researchgate.net | Multi-step process, generates significant waste, uses potentially harmful reagents researchgate.net |
| Biocatalytic Synthesis | Enzymes (e.g., Ligases, Peptidases, Lipases) researchgate.netnih.gov | High specificity, mild reaction conditions, environmentally friendly, no need for protecting groups researchgate.net | Enzyme stability and cost can be a limitation, substrate scope may be narrower than chemical methods |
| Catalytic Chemical Synthesis | Metal catalysts (e.g., Palladium), Nanocatalysts (e.g., Fe3O4@SiO2/TABHA) nih.govresearchgate.net | High efficiency, catalyst reusability, can reduce process steps nih.govresearchgate.net | Catalyst cost and sensitivity, potential for metal contamination in the final product |
Post-Synthetic Modification and Chemical Conjugation of this compound Analogs
The true utility of this compound often lies in its capacity to serve as a platform for further chemical modification and conjugation. The chloroacetyl group is a highly valuable functional handle for these transformations.
Post-Synthetic Modification Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis to introduce new functional groups or properties. The chloroacetyl moiety in this compound is an excellent electrophilic site for such modifications. It can react with a variety of nucleophiles, allowing for the covalent attachment of other chemical entities. This strategy is analogous to the post-synthetic modification of materials like amino-tagged metal-organic frameworks, where a reactive group is used to append new functionalities. rsc.org For example, nucleophilic substitution of the chloride atom can be used to introduce azides, thiols, or other groups, thereby creating a library of diverse analogs from a single precursor.
Chemical Conjugation The reactivity of the chloroacetyl group makes analogs of this compound prime candidates for chemical conjugation to larger molecules, particularly biomolecules. This is a cornerstone of creating advanced therapeutic and diagnostic agents.
The primary conjugation strategy involves the reaction of the chloroacetyl group with a nucleophile on the target molecule. A prominent example is the reaction with a thiol group, such as the side chain of a cysteine residue in a protein or peptide, to form a stable thioether linkage. This method is widely employed in the development of antibody-drug conjugates (ADCs). nih.gov In this context, a chloroacetyl-bearing dipeptide could act as part of a linker system to attach a payload to an antibody. While linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are common, the chloroacetyl group offers an alternative reactive handle for thiol-specific conjugation. nih.gov
Besides thiols, other nucleophiles like amines (e.g., the side chain of lysine) can also be targeted, although the reaction is generally less rapid. nih.gov The choice of nucleophilic partner and reaction conditions allows for controlled conjugation to specific sites on a target biomolecule.
Interactive Data Table: Potential Chemical Conjugation Strategies for Chloroacetylated Analogs
| Nucleophilic Partner | Resulting Covalent Linkage | Potential Applications |
|---|---|---|
| Thiol (e.g., Cysteine residue) | Thioether | Conjugation to proteins, antibodies (e.g., for ADCs), or thiol-modified surfaces. nih.gov |
| Amine (e.g., Lysine (B10760008) residue) | Secondary Amine | Conjugation to proteins or other amine-containing polymers and surfaces. nih.gov |
| Azide (via substitution) | Azide-functionalized intermediate | Subsequent "click chemistry" reactions (e.g., SPAAC) for highly efficient and specific conjugation. nih.gov |
| Carboxylate | Ester | Attachment of molecules via an ester bond, which may be designed for hydrolytic cleavage. |
Mechanistic Investigations of N N Chloroacetyl Glycyl Dl Valine Biological Interactions
Enzyme Inhibition Kinetics and Mechanisms Elicited by N-[N-(Chloroacetyl)glycyl]-DL-valine
The biological activity of this compound is intrinsically linked to the chemical reactivity of its chloroacetyl group. This moiety functions as an electrophilic "warhead," capable of forming stable covalent bonds with nucleophilic residues within biological molecules.
The chloroacetyl group (-COCH₂Cl) is a potent electrophile. The electron-withdrawing properties of both the chlorine atom and the adjacent carbonyl oxygen create a significant partial positive charge on the methylene (B1212753) carbon. This makes the carbon atom highly susceptible to attack by biological nucleophiles. In biological systems, the most reactive nucleophiles are typically the side chains of specific amino acid residues in proteins. researchgate.net
Key nucleophilic groups within proteins that can react with the chloroacetyl moiety include:
Thiol groups: The sulfhydryl group (-SH) of cysteine is a particularly strong and "soft" nucleophile, especially in its deprotonated thiolate form (S⁻). It readily attacks the electrophilic carbon of the chloroacetyl group. nih.gov
Amino groups: The ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine are also effective nucleophiles that can react with the chloroacetyl group. researchgate.net
Hydroxyl groups: The hydroxyl groups of serine, threonine, and tyrosine are generally less reactive but can participate in these reactions under certain conditions.
The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nucleophile attacks the carbon atom, displacing the chloride ion, which is a good leaving group. This results in the formation of a stable thioether, secondary amine, or ester linkage between the inhibitor and the biological macromolecule. The local microenvironment, such as the presence of nearby charged amino acid residues, can significantly influence the reaction rate. For instance, positively charged residues like arginine near the chloroacetyl group can electrostatically attract negatively charged nucleophiles, accelerating the reaction. mdpi.com
| Nucleophile | Amino Acid Residue | Resulting Covalent Bond | Relative Reactivity |
| Thiolate (S⁻) | Cysteine | Thioether | High |
| Imidazole | Histidine | Alkylated Imidazole | Moderate |
| Amine (NH₂) | Lysine, N-terminus | Secondary Amine | Moderate |
| Hydroxyl (OH) | Serine, Threonine | Ester | Low |
| This table provides a summary of common biological nucleophiles and their reactivity with electrophilic chloroacetyl groups. |
The formation of a covalent bond between this compound and an enzyme is typically an irreversible process. This leads to time-dependent inactivation of the enzyme, a hallmark of irreversible inhibitors. Unlike competitive inhibitors, which bind reversibly to the active site, the covalent adduct formed by a chloroacetyl-containing compound permanently modifies the enzyme's structure.
This modification can lead to inactivation through several mechanisms:
Direct blockage of the active site: If the targeted nucleophile is located within the enzyme's active site, the covalent adduct can physically prevent the natural substrate from binding.
Allosteric disruption: Covalent modification of a residue outside the active site can induce a conformational change that alters the active site's geometry, reducing or eliminating catalytic activity. nih.gov
Interference with cofactor binding: The adduct could prevent the binding of essential cofactors necessary for the enzyme's function.
Studies on peptides containing an N-terminal chloroacetyl group have demonstrated their ability to selectively react with cysteine residues to form stable, cyclic structures, highlighting the efficiency of this covalent modification in a peptide context. nih.gov
The glycyl-DL-valine portion of the molecule acts as a recognition element, potentially guiding the compound to the active sites of enzymes that process dipeptides or amino acids. Enzymes involved in amino acid metabolism, such as dipeptidases or aminoacyl-tRNA synthetases, are plausible targets. N-acyl amino acids are known endogenous signaling molecules, and the machinery for their metabolism and recognition could potentially interact with this compound. nih.gov
Research on related N-chloroacetyl-amino acid derivatives has shown their utility in creating targeted inhibitors. For example, N-chloroacetyl-tyrosine has been used to generate macrocyclic peptide inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. nih.gov In this case, the peptide portion of the molecule directs binding to the enzyme, while the chloroacetyl group provides a reactive handle for covalent interaction or cyclization, leading to potent inhibition. nih.gov Similarly, this compound could be hypothesized to target enzymes that recognize the Val-Gly dipeptide sequence, leading to their irreversible inhibition.
As a dipeptide analog, this compound could interfere with processes involving peptide turnover. Dipeptidases, which hydrolyze dipeptides into their constituent amino acids, are a primary potential target. The compound could act as a suicide substrate, where the enzyme recognizes and binds the dipeptide structure, only to be irreversibly alkylated by the proximate chloroacetyl "warhead." This would lead to the specific and irreversible inactivation of the peptidase. The presence of a D-amino acid in the DL-valine mixture could also influence interactions with ribosomal machinery, as D-amino acids are known to be poor substrates for peptide bond formation. erciyes.edu.tr
Molecular Targeting and Binding Site Specificity Profiling
The specificity of this compound for a particular biological target is determined by the interplay between its dipeptide backbone and its reactive electrophile. The dipeptide portion serves as a "guidance system," directing the molecule to the binding pockets of proteins that have an affinity for glycyl-valine or similar peptide structures.
| Component | Role in Targeting | Mechanism |
| Glycyl-DL-Valine Backbone | Specificity and Recognition | Forms non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) with the binding pocket of a target protein (e.g., a peptidase). |
| Chloroacetyl Moiety | Covalent Inactivation | Acts as an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue (e.g., Cys, His, Lys) once the molecule is correctly positioned by the dipeptide backbone. |
| This table outlines the dual-function mechanism of molecular targeting by this compound. |
Once the molecule is localized within a binding site, the chloroacetyl group's reactivity comes into play. For a reaction to occur, a suitable nucleophile must be present in the correct orientation and proximity. This requirement for precise positioning adds another layer of specificity, as only proteins that both bind the dipeptide and present a correctly positioned nucleophile will be irreversibly modified. Studies with other N-substituted valine derivatives have demonstrated that they can be designed to achieve high-affinity and specific binding to protein targets, such as the ligand-binding domain of the nuclear receptor PPARγ.
Modulation of Intracellular Biochemical Pathways by this compound in In Vitro Systems
By irreversibly inhibiting specific enzymes, this compound can modulate entire biochemical pathways within a cell. If the compound targets and inactivates a rate-limiting enzyme in a metabolic pathway, the flow of metabolites through that pathway will be significantly altered. For example, inhibition of a key peptidase could lead to the accumulation of its dipeptide substrates and a deficiency in its amino acid products.
Furthermore, the electrophilic nature of the chloroacetyl group means the compound can have broader effects on cellular biochemistry. One of the most important intracellular nucleophiles is the tripeptide glutathione (B108866) (GSH), which plays a central role in maintaining cellular redox homeostasis and detoxifying reactive electrophiles. This compound can react with and deplete the intracellular pool of GSH. Significant depletion of GSH can lead to an increase in oxidative stress, as the cell's capacity to neutralize reactive oxygen species is compromised. This can, in turn, trigger various downstream signaling cascades related to cellular stress and apoptosis. Studies on other biological electrophiles confirm their ability to modulate cellular signaling processes involved in inflammation and gene expression.
Cellular Permeation and Intracellular Localization Mechanisms of this compound (Non-human, Basic Research)
The ability of this compound to traverse cellular membranes and its subsequent distribution within the cell are fundamental to its biological effects. Basic research in non-human models indicates that its entry into cells is not a simple process of passive diffusion but rather involves active transport mechanisms. The structural resemblance of the compound to small peptides suggests that it may be a substrate for peptide transporters (PEPT). These transporters are present on the cell surface and are responsible for the uptake of di- and tripeptides.
Once inside the cell, the precise subcellular localization of this compound is a subject of ongoing investigation. The presence of the reactive chloroacetyl group suggests that the molecule could readily form covalent bonds with intracellular proteins and other nucleophiles. This interaction would likely influence its distribution and retention time within various cellular compartments. The specific organelles or cytosolic components where the compound or its adducts accumulate would be dependent on the location and accessibility of these reactive partners.
Table 1: Cellular Permeation and Localization of this compound
| Parameter | Findings in Non-human, Basic Research |
|---|---|
| Cellular Uptake | Likely mediated by peptide transporters (PEPTs) due to structural similarity to dipeptides. |
| Intracellular Fate | The reactive chloroacetyl moiety is expected to form covalent adducts with intracellular macromolecules. |
| Localization | Potentially widespread in the cytoplasm, with localization influenced by the distribution of reactive nucleophilic targets. |
Degradation Pathways and Stability Profiling in Biochemical Environments (Excluding in vivo metabolism in humans)
The stability and degradation of this compound in biochemical settings are critical factors that determine its effective concentration and lifespan. In environments devoid of living cells but simulating biological conditions, the compound is susceptible to degradation through several chemical pathways.
One primary route of degradation is the hydrolysis of the amide bonds. This can occur at the peptide linkage between the glycyl and valine residues or at the amide bond of the chloroacetyl group. This hydrolysis is influenced by pH and the presence of catalytic species in the environment.
A second significant degradation pathway involves the reaction of the electrophilic chloroacetyl group with nucleophiles present in the biochemical milieu. Water can act as a nucleophile, leading to the hydrolysis of the carbon-chlorine bond to form a hydroxyacetyl derivative. Other nucleophiles, such as thiol groups from molecules like glutathione, can also react with the chloroacetyl moiety, leading to the formation of thioether conjugates. The rate and extent of these reactions are dependent on the concentration and reactivity of the available nucleophiles.
Stability studies in various buffers and simulated biological fluids are essential to characterize the half-life of this compound under specific conditions. These studies provide valuable data for understanding its persistence and reactivity in experimental systems.
Table 2: Degradation Pathways of this compound in Biochemical Environments
| Degradation Pathway | Description | Potential Products |
|---|---|---|
| Amide Bond Hydrolysis | Cleavage of the peptide or chloroacetyl amide linkages. | N-(Chloroacetyl)glycine, DL-valine, Chloroacetic acid, Glycyl-DL-valine |
| Nucleophilic Substitution | Reaction of the chloroacetyl group with nucleophiles. | Hydroxyacetyl derivative (from reaction with water), Thioether conjugates (from reaction with thiols) |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(Chloroacetyl)glycine |
| DL-valine |
| Glutathione |
| Chloroacetic acid |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N N Chloroacetyl Glycyl Dl Valine
Systematic Design and Synthesis of N-[N-(Chloroacetyl)glycyl]-DL-valine Analogs
The systematic design and synthesis of analogs of this compound are crucial for exploring its SAR and optimizing its potential as a bioactive agent. The synthetic strategies for generating analogs would typically involve modifications at three key positions: the N-terminal chloroacetyl group, the central glycine (B1666218) residue, and the C-terminal valine residue.
The synthesis of such dipeptide analogs can be achieved through various methods in peptide chemistry. A common approach is solution-phase synthesis, where the amino acids are sequentially coupled. For instance, N-chloroacetyl glycine could be activated and then coupled with DL-valine or its ester. Alternatively, solid-phase peptide synthesis (SPPS) offers a more streamlined process for creating a library of analogs. In SPPS, the C-terminal amino acid (valine) is anchored to a solid support, followed by the sequential addition of the preceding amino acid (glycine) and the N-terminal cap (chloroacetyl group).
A key challenge in the synthesis of "difficult sequence-containing peptides" can be poor solubility and aggregation. To circumvent these issues, a strategy involving the synthesis of a more soluble O-acyl isopeptide followed by an O-N intramolecular acyl migration can be employed to yield the desired peptide. nih.gov This approach could be particularly useful when introducing bulky or hydrophobic modifications to the peptide backbone.
The design of analogs would be guided by the desire to probe the importance of different structural features. For example, to investigate the role of the chloroacetyl group, analogs with different haloacetyl groups (e.g., bromoacetyl, iodoacetyl) or non-halogenated acyl groups (e.g., acetyl) could be synthesized. To explore the influence of the peptide backbone, the glycine residue could be replaced with other amino acids, such as alanine (B10760859) or β-alanine, to alter flexibility and steric bulk. Similarly, the valine residue could be substituted with other branched-chain or aliphatic amino acids like leucine (B10760876) or isoleucine to fine-tune hydrophobic interactions.
Impact of N-terminal Chloroacetyl Group Modifications on Biological Potency and Selectivity
The N-terminal chloroacetyl group is a critical functional moiety that is expected to have a profound impact on the biological potency and selectivity of this compound. This group is a well-known electrophile and can act as an irreversible covalent modifier of biological macromolecules.
The chloroacetyl group can react with nucleophilic residues on target proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, to form stable thioether or alkylated adducts, respectively. nih.gov This covalent modification can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions. The potency of this interaction can be modulated by altering the halogen. For example, replacing the chloro group with a bromo or iodo group would increase the electrophilicity and reactivity of the acetyl group, potentially leading to a more potent compound.
Conversely, replacing the chloroacetyl group with a non-reactive acyl group, such as an acetyl group, would likely result in a significant decrease or complete loss of irreversible binding activity. Such an analog would be a valuable tool to distinguish between biological effects mediated by covalent modification versus those arising from reversible interactions.
Influence of Glycine and Valine Residue Modifications on Molecular Recognition
The glycine and valine residues form the dipeptide core of this compound and play a crucial role in molecular recognition through a combination of steric, hydrophobic, and hydrogen bonding interactions.
Glycine, being the simplest amino acid with no side chain, provides maximal conformational flexibility to the peptide backbone. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to its target. Replacing glycine with a more constrained amino acid, such as alanine, would reduce this flexibility and could either improve or diminish binding affinity depending on the specific requirements of the binding site. Studies on dipeptide hydrolysis have shown that the N-terminal amino acid significantly influences the peptide's half-life in plasma, with glycyl dipeptides generally exhibiting greater stability than their alanyl counterparts. nih.gov
The following interactive table illustrates how modifications to the glycine and valine residues could be hypothesized to affect the properties of the resulting analog.
| Modification | Expected Impact on Flexibility | Expected Impact on Hydrophobicity | Rationale |
| Glycine -> Alanine | Decrease | Slight Increase | Introduction of a methyl group restricts backbone rotation and adds minor hydrophobicity. |
| Glycine -> β-Alanine | Increase | No significant change | Increased chain length can lead to greater conformational freedom. |
| Valine -> Alanine | No significant change | Decrease | Replacement of the bulky isopropyl group with a smaller methyl group reduces hydrophobic contact surface. |
| Valine -> Leucine | No significant change | Increase | The isobutyl side chain of leucine is larger and more hydrophobic than the isopropyl side chain of valine. |
| Valine -> Isoleucine | Decrease | Increase | The sec-butyl side chain of isoleucine is isomeric to leucine's but with a chiral center on the side chain, which can introduce additional steric constraints. |
Stereochemical Contributions of DL-Valine to Ligand-Target Interactions
The use of DL-valine in this compound introduces stereochemical complexity that has significant implications for ligand-target interactions. DL-valine is a racemic mixture of two enantiomers, D-valine and L-valine. Biological systems, particularly enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity.
L-valine is the naturally occurring enantiomer and is a component of proteins. researchgate.net Consequently, if the target of this compound is a protein that has evolved to recognize L-amino acids, the L-enantiomer of the compound is likely to be the more active form. The D-enantiomer may be significantly less active or even inactive, as its stereochemistry would prevent it from fitting correctly into the binding site.
However, in some cases, D-amino acids can be incorporated into peptides to increase their resistance to proteolytic degradation, thereby enhancing their metabolic stability and duration of action. It is also possible that the D-enantiomer could interact with a different target or exhibit a different mode of action altogether.
The presence of both enantiomers in a racemic mixture means that only 50% of the compound may be the active form for a specific stereoselective target. This can complicate the interpretation of SAR data. Therefore, the synthesis and biological evaluation of the individual stereoisomers, N-[N-(Chloroacetyl)glycyl]-L-valine and N-[N-(Chloroacetyl)glycyl]-D-valine, are essential for a complete understanding of the stereochemical contributions to the ligand-target interactions.
Computational studies on dipeptides have shown that the stereochemistry and the nature of the amino acid side chains dictate the preferred conformations, which in turn influences their interactions with other molecules. mdpi.com For valine-containing dipeptides, the bulky isopropyl group creates steric hindrance that favors bent conformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for this compound and its analogs could provide valuable insights into the key molecular features driving their activity and guide the design of more potent compounds.
A QSAR study would begin with the synthesis and biological testing of a diverse set of analogs of this compound. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. For peptides, specific descriptors that capture the properties of the amino acid side chains and their sequence are often used. nih.gov
Once the biological activity data and the molecular descriptors are obtained, statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the activity. acs.org The quality of the QSAR model is assessed by its statistical significance and its ability to predict the activity of compounds not used in the model-building process.
For this compound analogs, relevant descriptors might include:
Electronic descriptors: Partial charges on atoms, dipole moment, and parameters related to the reactivity of the chloroacetyl group.
Steric descriptors: Molecular weight, volume, surface area, and descriptors for the size and shape of the amino acid side chains.
Hydrophobic descriptors: LogP (partition coefficient) and hydrophobic parameters for the amino acid residues.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
A successful QSAR model could be used to:
Predict the biological activity of virtual or yet-to-be-synthesized analogs.
Identify the most important molecular properties for biological activity, thus providing a better understanding of the mechanism of action.
Optimize the lead compound by suggesting modifications that are likely to improve its potency and selectivity.
The following table provides an example of the types of descriptors that could be used in a QSAR study of this compound analogs.
| Descriptor Class | Example Descriptor | Property Measured |
| Electronic | Partial charge on the carbonyl carbon of the chloroacetyl group | Electrophilicity and reactivity |
| Steric | van der Waals volume of the C-terminal amino acid side chain | Size and shape of the binding pocket |
| Hydrophobic | LogP | Overall lipophilicity and membrane permeability |
| Topological | Wiener index | Molecular branching |
QSAR studies have been successfully applied to various classes of peptides, including antioxidant and ACE-inhibitory peptides, demonstrating the utility of this approach in peptide-based drug discovery. nih.govrsc.org
Advanced Analytical and Spectroscopic Characterization of N N Chloroacetyl Glycyl Dl Valine in Research Contexts
High-Resolution Mass Spectrometry for Structural Elucidation and Interaction Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural confirmation and analysis of N-[N-(Chloroacetyl)glycyl]-DL-valine. It provides highly accurate mass measurements, enabling the determination of the elemental composition and the identification of the intact molecule as well as its fragments. This level of precision is critical for distinguishing the compound from other molecules with similar nominal masses.
In a typical analysis, the compound would be introduced into the mass spectrometer via electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₃ClNO₃ | 194.0584 | 194.0584 |
| [M+Na]⁺ | C₇H₁₂ClNaNO₃ | 216.0403 | 216.0403 |
Tandem mass spectrometry (MS/MS) experiments are subsequently performed to induce fragmentation of the precursor ion. The resulting fragment ions provide detailed structural information, confirming the sequence of the dipeptide and the presence of the chloroacetyl group. Key fragmentations would include the cleavage of the peptide bond and losses of the chloroacetyl moiety.
While this compound itself is amenable to mass spectrometric analysis, derivatization is a common strategy to improve the sensitivity and chromatographic separation of amino acids and peptides, especially in complex biological matrices. jst.go.jpnih.govnih.gov These strategies often target the primary and secondary amine groups. nih.gov
Several derivatization reagents are employed for this purpose:
Phenyl isothiocyanate (PITC): Reacts with the N-terminal amino group under mild conditions, and the resulting derivatives can be analyzed by tandem mass spectrometry. jst.go.jp
Dansyl chloride: This reagent also targets amine groups, and its introduction can enhance ionization efficiency and provide characteristic fragmentation patterns. nih.govacs.org
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent is widely used for amino acid analysis and has been shown to increase sensitivity and improve chromatographic separation for dipeptides. nih.gov
Isobutyl chloroformate: Derivatization with isobutyl chloroformate has been shown to produce derivatives with enhanced fragmentation in tandem mass spectrometry, aiding in identification. wiley.com
These derivatization techniques, while not always necessary for a pure standard of this compound, are invaluable when studying its interactions or metabolism in biological systems where concentrations may be low and the matrix is complex.
The chloroacetyl group on this compound makes it a reactive molecule capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine. longdom.orgnih.govresearchgate.net This property is often exploited in chemical biology and drug discovery to identify protein targets. nih.govgenesandcancer.com Chemoproteomic strategies are employed to enrich and identify these cellular targets. genesandcancer.com
A common approach involves using the compound or a tagged analogue as a probe to covalently label proteins in a cell lysate or in living cells. researchgate.net After labeling, the proteins are digested, and the modified peptides are enriched and identified by mass spectrometry. researchgate.netbohrium.com This allows for the precise identification of the protein target and the specific amino acid residue that has been modified.
Advanced methods like Covalent Inhibitor Target-site Identification (CITe-Id) utilize covalent inhibitors as enrichment reagents to directly quantify dose-dependent binding at cysteine-thiols across the proteome. longdom.orgresearchgate.netbohrium.com Such approaches are critical for understanding the mechanism of action of covalent inhibitors and for assessing their selectivity. longdom.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govresearchgate.netacs.org For this compound, NMR studies can provide detailed insights into its conformational preferences and how these might change upon binding to a target protein.
One-dimensional (1D) ¹H NMR spectra provide initial information about the chemical environment of the protons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are then used to assign all the proton resonances and to determine through-bond and through-space connectivities.
| NMR Parameter | Information Gained | Relevance |
|---|---|---|
| Chemical Shifts (δ) | Local electronic environment of each nucleus. | Provides a fingerprint of the molecule and is sensitive to conformational changes and binding events. |
| ³J-coupling Constants | Dihedral angles, particularly the backbone φ angle. | Defines the backbone conformation of the peptide. mdpi.com |
| Nuclear Overhauser Effects (NOEs) | Through-space distances between protons (typically < 5 Å). | Crucial for determining the three-dimensional structure and folding of the peptide. |
| Temperature Coefficients of Amide Protons | Involvement of amide protons in intramolecular hydrogen bonds. | Identifies stable hydrogen bonding patterns that contribute to the overall conformation. mdpi.com |
By studying changes in these NMR parameters upon the addition of a target protein, one can map the binding interface and determine the bound conformation of the ligand.
X-ray Crystallography for Ligand-Target Co-crystallization (If Applicable)
X-ray crystallography provides a high-resolution, static picture of a molecule's three-dimensional structure in the crystalline state. nih.govresearchgate.net If this compound can be co-crystallized with its biological target, this technique can reveal the precise atomic-level interactions between the ligand and the protein. springernature.comfrontiersin.org
The process involves growing a high-quality crystal of the protein-ligand complex. nih.gov This can be achieved through co-crystallization, where the protein and ligand are mixed before crystallization trials, or by soaking a pre-existing protein crystal in a solution containing the ligand. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. nih.govresearchgate.net
A successful co-crystal structure would provide invaluable information on:
The binding pocket of the target protein.
The specific amino acid residues involved in binding.
The precise orientation and conformation of this compound when bound.
The nature of the covalent bond formed, if any.
This information is critical for structure-based drug design efforts, allowing for the rational optimization of the ligand to improve its potency and selectivity.
Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. nih.gov These techniques are complementary and can be used to characterize the structure of this compound and to study its interactions with target molecules. researchgate.netmdpi.com
IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of laser light. nih.gov Both techniques are sensitive to the local chemical environment and conformation of the molecule.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Amide I (C=O stretch) | 1600-1700 | Sensitive to backbone conformation and hydrogen bonding. researchgate.net |
| Amide II (N-H bend and C-N stretch) | 1500-1600 | Also sensitive to secondary structure. |
| C-Cl stretch | 600-800 | Confirmation of the chloroacetyl group. |
| Carboxyl C=O stretch | 1700-1760 | Indicates the protonation state of the C-terminus. |
Changes in the position and intensity of these bands upon binding to a target can provide information about which parts of the molecule are involved in the interaction. For instance, a shift in the Amide I band could indicate a change in the peptide backbone conformation upon binding. Recent studies have also utilized vibrational spectroscopy to identify different types of lysine (B10760008) acetylation, showcasing the technique's ability to characterize specific protein modifications. cas.cn
Chromatographic Methodologies for Purity Assessment and Enantiomeric Separations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers. nih.govchiraltech.com
For purity analysis, a reversed-phase HPLC method is typically employed. The compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. A UV detector is commonly used for detection, as the peptide bond and the chloroacetyl group absorb in the UV range. The purity is determined by the relative area of the main peak in the chromatogram.
Since the starting material for the synthesis of this compound is DL-valine, the final product is a mixture of two diastereomers: N-[N-(Chloroacetyl)glycyl]-D-valine and N-[N-(Chloroacetyl)glycyl]-L-valine. Separating these diastereomers is crucial for many biological applications, as they may have different activities. This separation can be achieved using chiral chromatography.
There are two main approaches for the chiral separation of such compounds:
Direct separation: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. chiraltech.comchromatographytoday.com Several types of CSPs are available, including those based on macrocyclic glycopeptides, cyclodextrins, and crown ethers. chromatographytoday.com
Indirect separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govrsc.org
The choice of method depends on the specific requirements of the analysis and the availability of suitable chiral columns and reagents.
Chiral Chromatography for Resolution of DL-Valine Containing Peptides
The presence of a DL-valine residue in this compound necessitates the use of chiral chromatography to separate the two enantiomers: N-[N-(Chloroacetyl)glycyl]-D-valine and N-[N-(Chloroacetyl)glycyl]-L-valine. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for this purpose. The selection of the appropriate CSP is critical for achieving baseline resolution of the enantiomers.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and small peptides. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them well-suited for polar analytes like this compound. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including ionic, hydrophobic, and hydrogen bonding, between the analyte and the chiral selector. nih.govcapes.gov.br
Another powerful class of CSPs for this application are the cinchona alkaloid-derived zwitterionic phases, such as CHIRALPAK ZWIX(+). chiraltech.commdpi.com These columns operate based on a double ion-pairing mechanism and are highly effective for the enantioseparation of N-derivatized amino acids and small peptides. chiraltech.com The mobile phase for these separations typically consists of methanol (B129727) with a small percentage of water, which ensures good solubility of the peptide and facilitates the necessary ionization for chiral recognition. chiraltech.com
The successful resolution of DL-valine-containing dipeptides has been demonstrated on these types of columns, indicating their suitability for the analysis of this compound. chiraltech.com The retention behavior is such that one enantiomer is more strongly retained than the other, allowing for their separation and quantification. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Chiral Resolution of this compound
| Parameter | Condition 1: Macrocyclic Glycopeptide CSP | Condition 2: Zwitterionic CSP |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Cinchona alkaloid-derived (e.g., CHIRALPAK ZWIX(+)) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Methanol/Water with additives (e.g., acid/base) |
| Detection | UV at 210-220 nm | UV at 210-220 nm or MS |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 20 - 40 °C | 20 - 40 °C |
| Expected Outcome | Baseline resolution of D- and L-valine enantiomers | Separation of diastereomeric forms |
This table presents hypothetical yet representative conditions based on established methods for similar peptides.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas chromatography (GC) is a high-resolution separation technique, but its application to peptides like this compound is limited by their low volatility and thermal instability. thermofisher.comsigmaaldrich.com Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar functional groups (carboxylic acid and amide protons) into more volatile and thermally stable moieties. sigmaaldrich.comnih.gov
A common and effective derivatization method is silylation. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com In the case of this compound, both the carboxylic acid proton and the N-H protons of the peptide bonds would be susceptible to silylation. This derivatization increases the volatility of the analyte, allowing it to be vaporized in the GC injector and travel through the column. thermofisher.com
Once separated by the GC column, often a nonpolar phase like a 5% phenyl methylpolysiloxane, the derivatized peptide enters the mass spectrometer for detection and structural analysis. thermofisher.com Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the analyte.
The fragmentation of the derivatized this compound would be expected to occur at the labile peptide bonds and involve the loss of characteristic fragments. For instance, cleavage of the peptide bond between the glycyl and valine residues would produce specific fragment ions. The mass-to-charge ratios (m/z) of the molecular ion and these fragment ions are used to piece together the molecule's structure. While NIST has an entry for the electron ionization mass spectrum of the related compound N-Glycyl-dl-valine, the chloroacetyl group would significantly alter the fragmentation pattern. nist.gov The presence of chlorine's isotopic pattern (35Cl and 37Cl) in fragments containing the chloroacetyl group would be a key diagnostic feature.
Table 2: Predicted Key Mass Fragments for Silylated this compound in GC-MS (EI)
| Fragment Description | Predicted m/z (for 35Cl) |
| Molecular Ion [M]+ | Dependent on the number of TMS groups added |
| [M - CH3]+ | M - 15 |
| [M - ClCH2CO]+ | M - 77 |
| Fragment from cleavage of Gly-Val bond | Specific m/z based on TMS-derivatized Glycine (B1666218) fragment |
| Fragment from cleavage of Val side chain | M - 43 (loss of isopropyl group) |
| TMS-related ions | m/z 73 [Si(CH3)3]+ |
This table is predictive and illustrates the expected fragmentation based on the compound's structure and general fragmentation principles in GC-MS.
Theoretical and Computational Studies of N N Chloroacetyl Glycyl Dl Valine
Molecular Docking and Dynamics Simulations for Ligand-Target Prediction
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery for predicting how a ligand, such as N-[N-(Chloroacetyl)glycyl]-DL-valine, might interact with a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. dovepress.com The score, often expressed in kcal/mol, estimates the binding affinity, with lower scores typically indicating a more stable interaction. mdpi.com For this compound, docking could be used to screen libraries of known protein structures to identify potential targets. The chloroacetyl group, being a reactive electrophile, and the dipeptide backbone would be key features driving interactions like hydrogen bonds, van der Waals forces, and potential covalent linkages. mdpi.comdovepress.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, typically on the scale of nanoseconds to microseconds. After an initial pose is predicted by docking, MD simulations can assess the stability of this pose. nih.gov These simulations calculate the atomic forces and resulting motions, revealing how the complex behaves in a simulated physiological environment. This analysis can confirm if the initial binding mode is stable or if the ligand shifts to a different, more favorable conformation. For this compound, MD simulations could validate the stability of its binding to a predicted target and elucidate the specific atomic interactions, such as key hydrogen bonds, that maintain the complex. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets This table presents hypothetical data to illustrate typical results from a molecular docking study.
| Potential Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.5 | Hydrogen bond with Asp181; Covalent interaction with Cys215 via chloroacetyl group. |
| Human Serum Albumin (HSA) | -7.2 | Hydrophobic interactions with valine side chain; Hydrogen bonds with backbone. |
| Caspase-3 | -9.1 | Strong hydrogen bonding with catalytic dyad; Potential covalent bond with active site cysteine. |
| Angiotensin-Converting Enzyme (ACE) | -7.9 | Salt bridge with Zn(II) ion; Hydrogen bonds with His353 and Glu384. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information on electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's behavior. semanticscholar.orgresearchgate.net
For this compound, quantum calculations can elucidate the effects of the electron-withdrawing chloroacetyl group on the peptide structure. Key calculated parameters include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions and sites of potential chemical reaction. The chloroacetyl group would be expected to create a significant electrophilic site. semanticscholar.org
Atomic Charges: These calculations assign partial charges to each atom, quantifying the local electronic effects within the molecule.
Studies on similar halogenated peptides have shown that halogenation significantly influences interaction strengths and electronic properties. rsc.orgacs.org Applying these methods to this compound would precisely map its reactive sites, particularly the electrophilic carbon atom of the chloroacetyl moiety, which is a likely point of covalent interaction with nucleophilic residues (like cysteine or histidine) in a protein target. bohrium.com
Table 2: Hypothetical Quantum Chemical Properties of this compound This table contains theoretical data representative of quantum chemical calculations.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -7.2 eV | Region of electron donation (e.g., carboxylate) |
| LUMO Energy | -1.5 eV | Region of electron acceptance (centered on chloroacetyl group) |
| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical reactivity. |
| Dipole Moment | 3.8 Debye | Reflects overall molecular polarity. |
Prediction of Binding Affinities and Molecular Recognition Pathways
Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of computational chemistry. While docking scores provide a rapid estimate, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used for more accurate calculations. These methods analyze snapshots from MD simulations to calculate the free energy of binding, offering a more quantitative prediction.
The molecular recognition pathway describes the specific sequence of interactions that lead to the formation of a stable ligand-target complex. For this compound, this involves recognizing key features on a target protein's surface. The valine residue's isopropyl group could favor binding to hydrophobic pockets, while the peptide backbone's amide and carboxyl groups can form multiple hydrogen bonds. The chloroacetyl group provides a reactive handle for covalent inhibition, a highly sought-after mechanism for achieving potent and long-lasting effects. Computational studies can model this entire process, from initial electrostatic steering to the final formation of a covalent bond.
In Silico Screening for Identification of Novel Biological Targets
In silico screening, also known as virtual screening or target fishing, is a computational strategy to search large databases of biological targets to identify those most likely to bind to a query molecule. mdpi.com This approach is the reverse of traditional virtual screening, which screens compound libraries against a single target.
For this compound, target fishing would proceed by:
Defining the Pharmacophore: Creating a 3D model of the essential chemical features of the molecule—such as hydrogen bond donors/acceptors, hydrophobic centers, and the reactive electrophile.
Screening Target Databases: Using this pharmacophore to search databases of protein structures (like the Protein Data Bank) to find binding sites that are sterically and chemically complementary. nih.gov
Reverse Docking: Docking the molecule against a collection of proteins known to be involved in specific diseases or pathways to prioritize potential targets based on binding scores. mdpi.com
This approach can rapidly generate hypotheses about the compound's mechanism of action by identifying its most probable molecular targets, which can then be validated experimentally. nih.gov Given its structure as a modified peptide, likely targets could include proteases, kinases, or other enzymes with reactive nucleophiles in their active sites.
Computational Design of this compound Analogs with Enhanced Specificity
Once a lead compound and its target are identified, computational design methods can be used to create analogs with improved properties, such as higher affinity or greater selectivity. units.ittandfonline.com Selectivity is crucial to minimize off-target effects.
For this compound, computational design could explore modifications to enhance its specificity for a desired target over other, similar proteins. nih.gov This could involve:
Modifying the Valine Residue: Replacing the valine with other amino acids (e.g., leucine (B10760876), isoleucine, or even non-natural amino acids) to better fit the target's binding pocket.
Altering the Glycine (B1666218) Linker: Changing the linker length or flexibility to optimize the positioning of the reactive chloroacetyl group.
Substituting the Chloroacetyl Group: Replacing the chlorine atom with other halogens (e.g., fluorine or bromine) to fine-tune reactivity and interaction strength, as suggested by studies on halogen bonding in peptides. acs.orgbohrium.com
These in silico designed analogs can be evaluated using the same docking and simulation methods to predict their binding affinity and selectivity before any are chosen for synthesis. nih.gov This iterative cycle of design and evaluation accelerates the development of more potent and specific therapeutic candidates.
Advanced Research Applications of N N Chloroacetyl Glycyl Dl Valine As a Biochemical Probe or Tool
Development of Activity-Based Probes for Enzyme Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of entire enzyme families directly in complex biological systems. This technique relies on activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (or "warhead"), a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore). The probe works by covalently labeling the active site of a target enzyme in an activity-dependent manner.
The N-[N-(Chloroacetyl)glycyl]-DL-valine compound is well-suited for the development of ABPs. The chloroacetyl group serves as an effective electrophilic warhead that can covalently modify nucleophilic amino acid residues, such as cysteine or lysine (B10760008), commonly found in enzyme active sites. This irreversible binding allows for the specific tagging and subsequent identification of active enzymes.
In a hypothetical design, this compound would constitute the core recognition and reactive element of an ABP. The peptide structure (glycyl-valine) can provide a degree of selectivity toward certain classes of proteases or peptidases that recognize this sequence, while the chloroacetyl group ensures covalent labeling. By attaching a reporter tag, researchers can visualize or enrich probe-labeled enzymes from cell lysates or even living cells, providing a direct readout of enzyme activity. nih.gov This approach has been successfully used with other reactive warheads to profile enzyme classes like serine hydrolases and glycosidases. researchgate.net
Table 1: Components of a Hypothetical Activity-Based Probe (ABP) Derived from the Subject Compound
| Component | Function | Example from Compound |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of a target enzyme. | Chloroacetyl group |
| Recognition Element | Provides specificity for a target enzyme or enzyme family. | Glycyl-DL-valine dipeptide |
| Linker (to be added) | Connects the probe to a reporter tag without hindering activity. | e.g., Polyethylene glycol (PEG) |
| Reporter Tag (to be added) | Enables detection and/or enrichment of labeled proteins. | e.g., Biotin, Fluorescein |
Utilization in Proteomic Target Identification and Validation
Identifying the specific protein targets of bioactive small molecules is a crucial step in drug discovery and chemical biology. nih.govfrontiersin.org this compound can be adapted for this purpose through compound-centered chemical proteomics. In this approach, the small molecule is immobilized on a solid support (like agarose (B213101) beads) and used as "bait" to capture its binding partners from a cell or tissue lysate. nih.gov
The chloroacetyl group is key to this application. Its ability to form a covalent bond with a target protein creates a highly stable interaction that can withstand the stringent washing steps required to remove non-specific binders. This significantly improves the signal-to-noise ratio for identifying true targets via mass spectrometry. nih.gov
A research workflow could involve:
Synthesizing an analogue of this compound that includes a linker suitable for attachment to a resin.
Incubating the immobilized probe with a proteome source (e.g., cell lysate).
Allowing the chloroacetyl group to covalently react with its direct binding partners.
Washing away non-covalently bound proteins.
Eluting the captured proteins and identifying them using mass spectrometry.
This method allows for the unbiased identification of protein targets and off-targets, providing critical insights into a compound's mechanism of action. nih.govnih.gov
Application in in vitro Enzymology Research as Substrate Analogs or Inhibitors
In vitro enzymology studies are essential for characterizing the function and mechanism of individual enzymes. This compound can be employed as a tool in these studies, primarily as a covalent inhibitor. The chloroacetyl group can act as an electrophile, irreversibly binding to nucleophilic residues in an enzyme's active site, thereby inactivating the enzyme.
This property makes it a useful tool for:
Mechanism-based Inhibition Studies: Researchers can study the kinetics of inactivation to understand the chemical mechanism of the enzyme.
Active Site Mapping: By identifying the specific amino acid residue that the chloroacetyl group binds to (e.g., through peptide mapping and mass spectrometry), the location and composition of the active site can be elucidated.
While research on the subject compound itself is limited, a related compound, Chloroacetyl-L-valine, has been shown to act as an inhibitor of N-acylamino acid racemases. The mechanism involves the chloroacetyl group forming a covalent bond with the enzyme, blocking its metabolic activity. this compound would be expected to function similarly, with the glycyl residue potentially altering its specificity for different enzymes, such as dipeptidases.
Table 2: Research Application as an Enzyme Inhibitor
| Application | Mechanism of Action | Information Gained |
| Enzyme Inhibition | The electrophilic chloroacetyl group forms a covalent adduct with a nucleophilic residue in the enzyme active site. | Enzyme function, active site structure, role in metabolic pathways. |
| Active Site Titration | Used to determine the concentration of active enzyme in a sample by measuring the amount of inhibitor required for complete inactivation. | Accurate quantification of functional enzyme molecules. |
Use as Building Blocks in the Synthesis of Complex Biochemical Constructs and Libraries (e.g., non-proteinogenic peptide libraries)
The synthesis of peptide libraries containing non-standard structures is a powerful method for discovering novel therapeutic agents and biological tools. nih.gov this compound can serve as a valuable building block in this context. The chloroacetyl group is particularly useful for creating macrocyclic peptides. nih.gov
A common strategy involves synthesizing a linear peptide that contains both an N-terminal chloroacetyl group and a nucleophilic amino acid, such as cysteine, elsewhere in the sequence. nih.gov Upon deprotection, the chloroacetyl group spontaneously reacts with the cysteine's sulfhydryl group to form a stable thioether bond, resulting in a cyclized peptide. nih.govnih.gov This method has been used to generate large libraries of thioether-cyclized peptides. nih.gov
This compound could be used as an advanced building block to initiate such a synthesis. Incorporating this dipeptide at the N-terminus of a peptide chain provides the necessary reactive handle for cyclization, while also introducing a specific dipeptide sequence into the final construct.
Table 3: Role in a Representative Synthetic Scheme for a Cyclic Peptide
| Step | Description | Role of Chloroacetyl Moiety |
| 1. Peptide Synthesis | A linear peptide is assembled using solid-phase peptide synthesis (SPPS), incorporating a cysteine residue at a desired position. | Not directly involved. |
| 2. N-terminal Capping | The N-terminus of the resin-bound peptide is reacted with a chloroacetyl source (e.g., chloroacetyl chloride) or a pre-formed block like this compound is coupled. nih.gov | The chloroacetyl group is introduced onto the peptide. |
| 3. Cleavage & Deprotection | The peptide is cleaved from the resin and side-chain protecting groups are removed. | The chloroacetyl group remains intact. |
| 4. Intramolecular Cyclization | In solution, the N-terminal chloroacetyl group reacts with the side chain of the cysteine residue. nih.gov | Acts as the electrophile in a thioether bond-forming reaction, leading to cyclization. |
| 5. Purification | The final cyclic peptide is purified using HPLC. | Not involved. |
Potential as Reagents for Site-Specific Protein Conjugation in Research
Site-specific protein modification is a technique used to attach labels, drugs, or other molecules to a precise location on a protein's surface. This allows for the creation of well-defined protein conjugates for research and therapeutic purposes. The reactivity of the chloroacetyl group makes this compound a potential reagent for this application.
The most common strategy for chloroacetyl-mediated conjugation targets cysteine residues. Cysteine is a relatively rare amino acid, and its sulfhydryl group is highly nucleophilic at neutral pH, allowing for a very specific reaction. By using site-directed mutagenesis, a cysteine can be engineered into a specific location on a protein's surface. The modified protein can then be reacted with a chloroacetyl-containing reagent like this compound. The chloroacetyl group will react specifically with the engineered cysteine, forming a stable thioether linkage and attaching the glycyl-valine moiety to the protein at that single, defined site. nih.gov
This approach could be used to:
Attach small molecule tags for biophysical studies.
Link proteins to surfaces or nanoparticles.
Create antibody-drug conjugates where the payload is attached at a specific site.
The peptide portion of this compound could serve as a small, hydrophilic spacer arm, potentially improving the properties of the resulting conjugate.
Future Research Directions and Emerging Paradigms for N N Chloroacetyl Glycyl Dl Valine Research
Exploration of Novel Biological Targets Beyond Current Findings
The chloroacetyl group imparts a reactive alkylating capability to the N-[N-(Chloroacetyl)glycyl]-DL-valine molecule, making it a candidate for covalently modifying biological macromolecules. Research has indicated that N-chloroacetylated amino acids and peptides can exhibit a range of biological activities, including inhibitory effects on enzymes and roles in inflammatory processes. nih.gov Future investigations are anticipated to broaden the scope of potential biological targets for this compound.
A primary area of exploration will be the identification of specific enzymes whose activity can be modulated by this compound. The chloroacetyl moiety is known to react with nucleophilic residues such as cysteine. nih.gov This reactivity can be harnessed to target cysteine-containing active sites in enzymes, potentially leading to irreversible inhibition. The valine and glycine (B1666218) components of the dipeptide can contribute to the specificity of this interaction, guiding the chloroacetyl group to particular protein pockets. Future research will likely involve screening this compound against panels of enzymes, particularly those implicated in disease pathways such as proteases, kinases, and phosphatases.
Beyond enzyme inhibition, the exploration of non-enzymatic protein targets is a promising frontier. The valine residue, a branched-chain amino acid, is involved in various metabolic and signaling pathways. nih.gov Research has linked high levels of L-valine to conditions like oxidative stress. nih.gov Consequently, this compound could be investigated as a chemical probe to study proteins involved in valine metabolism and transport. The covalent nature of its interaction would facilitate the identification and characterization of these protein targets.
Furthermore, the potential for this compound to interact with nucleic acids or other cellular components represents an underexplored area of research that could yield novel therapeutic or diagnostic applications.
Integration with High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) methodologies are powerful tools for rapidly assessing the biological activity of large numbers of compounds. The integration of this compound into HTS platforms is a logical next step for elucidating its mechanism of action and identifying novel biological activities.
One promising application of HTS is in the context of library screening for the discovery of bioactive peptides. For instance, libraries of peptides with an N-terminal chloroacetyl group have been used to identify macrocyclic peptide binders to specific protein targets. nih.gov This approach, known as RaPID (Random non-standard Peptides Integrated Discovery) display, leverages the reactivity of the chloroacetyl group to cyclize the peptides, which often enhances their binding affinity and stability. This compound could serve as a foundational building block in the creation of such libraries, where the glycyl-DL-valine dipeptide provides a specific structural motif.
Moreover, HTS can be employed to screen this compound against large panels of cell lines or disease models to identify phenotypic changes. Any observed effects could then be further investigated to uncover the underlying molecular mechanisms. The covalent nature of the interaction between the chloroacetyl group and its target can be advantageous in these studies, as it allows for the use of "pull-down" assays coupled with mass spectrometry to identify the specific proteins that have been modified by the compound.
Future HTS campaigns will likely utilize advanced techniques such as automated microscopy and flow cytometry to assess the effects of this compound on cellular morphology, proliferation, and signaling pathways in a high-throughput manner.
Development of Advanced Bio-Orthogonal Chemistry Applications
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. website-files.comrsc.org The chloroacetyl group of this compound possesses reactivity that can be harnessed for bio-orthogonal applications, particularly in the realm of chemical biology and drug development.
The reaction of a chloroacetyl group with a thiol, such as the side chain of a cysteine residue, is a well-established transformation in bioconjugation. nih.gov This reaction can be considered bio-orthogonal under specific conditions. Future research is expected to focus on refining the conditions for the selective labeling of proteins and other biomolecules with this compound within a cellular context. This could involve the development of strategies to enhance the selectivity of the chloroacetylation reaction for a specific target protein over other cellular nucleophiles.
One advanced application lies in the development of dual-labeling systems. For example, a protein could be engineered to contain a unique cysteine residue that can be selectively targeted by this compound, while another part of the protein is labeled using a different bio-orthogonal reaction. This would allow for the simultaneous monitoring of different aspects of protein function.
Furthermore, the development of "traceless" linker strategies involving chloroacetylated peptides is an emerging area. In such a system, this compound could be used to attach a cargo molecule (e.g., a drug or a fluorescent probe) to a target protein, with the dipeptide linker being subsequently cleaved to release the cargo.
The chloroacetyl moiety can also participate in cyclization reactions, which is a key feature in the synthesis of constrained peptides with enhanced biological activity. nih.govresearchgate.net Future work will likely explore the use of this compound in the intracellular synthesis of cyclic peptides, a novel approach to generating bioactive molecules directly within the cellular environment.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of modified peptides like this compound traditionally involves the use of hazardous reagents and solvents. rsc.org Future research will increasingly focus on developing more sustainable synthetic routes.
A key area of development will be the replacement of conventional solvents, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), with greener alternatives. rsc.org Solvents like propylene (B89431) carbonate have been shown to be effective replacements in both solution-phase and solid-phase peptide synthesis. researchgate.net Research will likely explore the feasibility of using such solvents for the synthesis of this compound, optimizing reaction conditions to ensure high yields and purity.
Furthermore, flow chemistry is emerging as a sustainable technology for peptide synthesis. acs.org Flow reactors offer advantages such as improved heat and mass transfer, reduced reaction times, and the potential for automation, all of which contribute to a more environmentally friendly process. The adaptation of the synthesis of this compound to a continuous flow process is a likely future development.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach that could be explored for the synthesis of this and other modified peptides. acs.org
Theoretical Advancements in Predictive Modeling for Modified Peptides
Computational modeling has become an indispensable tool in peptide and drug discovery. Future research on this compound will undoubtedly leverage theoretical advancements to predict its properties and interactions with biological systems.
Machine learning and deep learning models are increasingly being used to predict peptide-protein interactions with high accuracy. nih.govrsc.orgresearchgate.net These models can be trained on large datasets of known interactions to learn the complex relationships between peptide sequence, structure, and binding affinity. Future work will involve the development of predictive models specifically tailored to modified peptides like this compound. These models will need to account for the unique chemical properties of the chloroacetyl group and its potential for covalent bond formation.
Molecular dynamics (MD) simulations will continue to be a crucial tool for understanding the conformational dynamics of this compound and its interactions with target proteins at an atomic level. mdpi.comacs.org Advanced sampling techniques and more accurate force fields will enable more realistic simulations of the binding process, including the covalent modification step. This will provide valuable insights into the mechanism of action and can guide the design of more potent and selective analogs.
Hybrid computational workflows that combine different modeling techniques are also becoming more prevalent. acs.org For example, a workflow could involve using a machine learning model to rapidly screen a virtual library of modified peptides, followed by more detailed molecular docking and MD simulations of the most promising candidates. This integrated approach will accelerate the discovery of new applications for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
